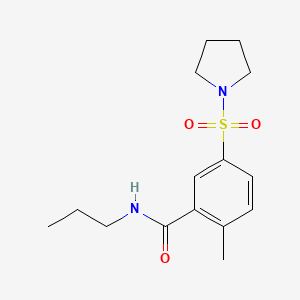
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPSB is a sulfonyl amide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide is not fully understood, but it is thought to act as a modulator of ion channels and G protein-coupled receptors. This compound has been shown to bind to the intracellular side of ion channels, causing a conformational change that alters the channel's activity. This compound has also been shown to bind to the transmembrane region of G protein-coupled receptors, causing a change in the receptor's conformation and altering its signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of G protein-coupled receptor signaling, and the inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory and anti-nociceptive effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its specificity for certain ion channels and G protein-coupled receptors, allowing researchers to investigate the function of these proteins in a targeted manner. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research. One area of interest is the investigation of the role of this compound in the regulation of neuronal activity, particularly in the context of neurological disorders such as epilepsy and Parkinson's disease. This compound may also have potential as a therapeutic agent for the treatment of pain and inflammation, and further research in this area is warranted. Additionally, the development of more specific and potent analogues of this compound may lead to the discovery of novel targets for drug development.
Métodos De Síntesis
The synthesis of 2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propylamine, followed by the reduction of the resulting nitro compound with iron powder. The resulting amine is then reacted with pyrrolidine-1-sulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-propyl-5-(pyrrolidin-1-ylsulfonyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and protein-protein interactions. This compound has been shown to modulate the activity of various ion channels, including potassium channels and calcium channels, making it a valuable tool for investigating the role of these channels in cellular processes. This compound has also been used to study the function of G protein-coupled receptors, which play a critical role in cellular signaling pathways.
Propiedades
IUPAC Name |
2-methyl-N-propyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-15(18)14-11-13(7-6-12(14)2)21(19,20)17-9-4-5-10-17/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGKVPWPTGKREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

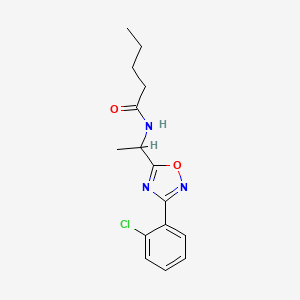

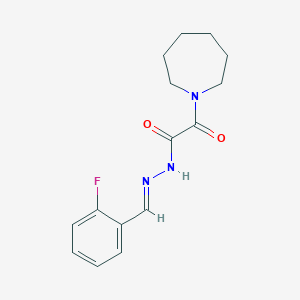
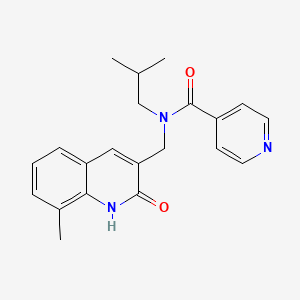
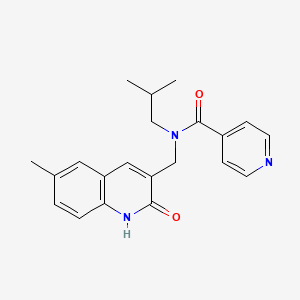

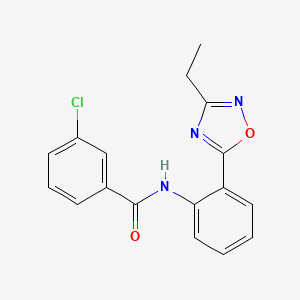

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

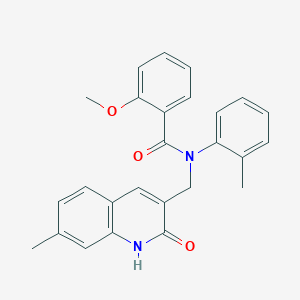

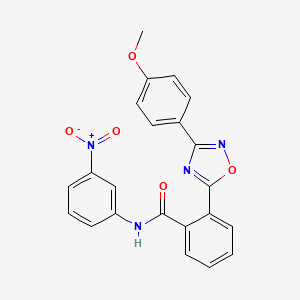
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)